methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOZSDQZKFERKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate typically involves multi-step organic reactions.
Formation of Quinazoline Core: : A common starting material is anthranilic acid, which undergoes cyclization with formamide or other nitrogen-containing reagents under high temperature to form the quinazoline core.
Substitution Reactions: : The next step involves the substitution of the quinazoline derivative with a cyclohexanecarboxylate moiety. This often requires strong bases or acid catalysts to facilitate the nucleophilic substitution reaction.
Methylation: : The final step is the methylation of the carboxylate group, typically achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
For industrial-scale production, optimizations such as microwave-assisted synthesis or the use of continuous flow reactors might be employed to enhance reaction efficiency and yield. Solvent choice, reaction temperature, and time are crucial parameters in optimizing large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, usually facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: : Reduction of the quinazoline ring can be achieved using hydrides such as lithium aluminum hydride, converting it into more saturated derivatives.
Substitution: : Substitution reactions can occur at various positions on the quinazoline ring, often mediated by halogenating agents or nucleophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, oxygen with a catalyst
Reduction: : Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation
Substitution: : Halogenating agents (chlorine, bromine), strong bases (sodium hydride), nucleophiles (amines, alcohols)
Major Products
The major products of these reactions include various substituted quinazoline derivatives, such as 2,4-dioxoquinazoline, reduced quinazoline rings, and multi-substituted quinazoline structures, depending on the reagents and reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate exhibits various biological activities that make it a candidate for pharmaceutical applications. Preliminary studies suggest that it may possess:
- Antitumor Activity : The compound's structural characteristics are conducive to targeting cancer cells, potentially disrupting critical signaling pathways involved in tumor growth.
- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are relevant in treating Alzheimer’s disease by increasing acetylcholine levels in the brain .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its application includes:
- Synthesis of Complex Molecules : Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate can be utilized in multi-step reactions to create more complex structures. This involves:
- Formation of the quinazoline core via cyclization reactions.
- Substitution reactions to attach the cyclohexanecarboxylate moiety.
- Methylation of carboxylate groups using reagents like methyl iodide.
The mechanism of action involves interactions with various molecular targets such as enzymes and receptors. Potential pathways affected include:
- Oxidative Stress Response : The compound may modulate oxidative stress pathways, which are crucial in many diseases.
- Inflammatory Response : It could influence inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.
Further research is required to elucidate its specific mechanisms and efficacy in biological systems.
Wirkmechanismus
The mechanism of action of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate involves its interaction with molecular targets like enzymes, receptors, and nucleic acids.
Molecular Targets: : Enzymes involved in DNA replication, metabolic pathways, and signal transduction cascades.
Pathways Involved: : The compound can modulate various biochemical pathways, including oxidative stress response, inflammatory response, and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
trans-4-[(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic Acid (CAS 1217618-21-7)
- Applications : Used in medicinal chemistry for drug development, suggesting the ester variant may act as a prodrug .
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Structure : Shares the quinazoline-dione core but replaces the cyclohexane ester with a 2,4-dichlorophenylmethyl acetamide group.
- Synthesis : Synthesized via oxidation of a thiourea intermediate and coupling with chloroacetamide, highlighting divergent synthetic routes compared to the target compound .
- Bioactivity : Demonstrates anticonvulsant activity, suggesting the quinazoline-dione moiety is critical for neurological targeting .
trans-4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol Hydrochloride
Stereochemical and Isomeric Considerations
- Trans vs. Cis Configuration : The trans configuration in the target compound likely stabilizes the cyclohexane ring into a chair conformation, reducing steric hindrance compared to cis isomers. This is analogous to 4-methoxycyclohexaneacetic acid derivatives, where trans isomers exhibit distinct solvolysis and stability profiles .
- Geometric Isomerism : Similar to 4,4'-methylenebis(cyclohexylamine) (PACM), geometric isomerism (trans-trans, cis-cis, cis-trans) significantly impacts physical properties and reactivity .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate, and how do they influence experimental design?
- Answer : Critical properties include logP (~1.16), molecular weight (170.21 g/mol), and solubility in organic solvents (e.g., ethanol, THF) based on structural analogs like methyl trans-4-formylcyclohexanecarboxylate . These properties dictate solvent selection for synthesis (e.g., absolute ethanol for reflux reactions ) and purification methods (e.g., column chromatography with polar/non-polar solvent gradients). Hydrochloride salt derivatives (e.g., related aminomethyl-fluorocyclohexane carboxylates ) can improve aqueous solubility for biological assays.
Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?
- Answer : Employ statistical experimental design (DoE) to minimize trial-and-error approaches. For example, vary reaction time, temperature, and stoichiometry in a factorial design to identify optimal conditions . Reflux methods with glacial acetic acid as a catalyst (used in analogous triazole derivatives ) can enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC, leveraging the compound’s UV activity from the quinazolinone moiety .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer : Use H/C NMR to confirm stereochemistry (trans-configuration) and methyl/quinazolinone substituents. IR spectroscopy identifies carbonyl stretches (~1700 cm for ester and dioxoquinazolinone groups). High-resolution mass spectrometry (HRMS) validates molecular formula (CHNO) . Compare with analogs like methyl trans-4-formylcyclohexanecarboxylate for reference peaks .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on the compound’s bioactivity or reactivity?
- Answer : Apply quantum chemical calculations (e.g., DFT) to map reaction pathways and identify intermediates that may explain variability in outcomes. ICReDD’s integrated computational-experimental framework can model the compound’s interactions with biological targets (e.g., enzyme active sites) and predict regioselectivity in derivatization reactions. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .
Q. What strategies address solubility limitations in biological assays without altering the compound’s core structure?
- Answer : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles via emulsion-solvent evaporation. Structural analogs with hydrochloride salts (e.g., methyl 4-(aminomethyl)-4-fluorocyclohexane carboxylate ) demonstrate improved solubility via protonation of basic groups. Alternatively, employ cyclodextrin inclusion complexes to enhance aqueous dispersion .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Answer : Conduct competitive/non-competitive inhibition assays (e.g., Lineweaver-Burk plots) using purified enzymes. Use fluorescent probes (e.g., dansylamide) to monitor binding to the quinazolinone moiety. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies on key enzyme residues .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Follow OSHA guidelines for harmful substances: use fume hoods during synthesis, wear nitrile gloves, and avoid inhalation/contact. Immediate washing with water is required for skin exposure . Store in airtight containers under inert gas (N) to prevent oxidation of the formyl group .
Q. How can data from heterogeneous catalysis studies be standardized for reproducibility?
- Answer : Adopt CRDC guidelines for reaction documentation (e.g., RDF2050112 on reactor design ). Report catalyst loading, surface area, and solvent purity. Use control experiments (e.g., catalyst-free reactions) to distinguish homogeneous vs. heterogeneous pathways. Share raw data via platforms like ICReDD’s computational-experimental feedback loop .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
